Rel-N-((1r,4r)-4-aminocyclohexyl)-3,3,3-trifluoropropane-1-sulfonamide
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Overview
Description
Rel-N-((1r,4r)-4-aminocyclohexyl)-3,3,3-trifluoropropane-1-sulfonamide is a chemical compound with a unique structure that includes a cyclohexyl ring, an amino group, and a trifluoropropane sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-N-((1r,4r)-4-aminocyclohexyl)-3,3,3-trifluoropropane-1-sulfonamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as borane-dimethyl sulfide complex .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Rel-N-((1r,4r)-4-aminocyclohexyl)-3,3,3-trifluoropropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The trifluoropropane sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can lead to the formation of various substituted sulfonamides.
Scientific Research Applications
Rel-N-((1r,4r)-4-aminocyclohexyl)-3,3,3-trifluoropropane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Rel-N-((1r,4r)-4-aminocyclohexyl)-3,3,3-trifluoropropane-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Rel-N-((1r,4r)-4-aminocyclohexyl)-3,3,3-trifluoropropane-1-sulfonamide can be compared with similar compounds such as:
Rel-N-((1r,4r)-4-hydroxycyclohexyl)acetamide: Similar structure but with a hydroxyl group instead of an amino group.
Rel-N-((1r,4r)-4-phenylcyclohexyl)amine: Contains a phenyl group instead of the trifluoropropane sulfonamide moiety
Properties
Molecular Formula |
C9H17F3N2O2S |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
N-(4-aminocyclohexyl)-3,3,3-trifluoropropane-1-sulfonamide |
InChI |
InChI=1S/C9H17F3N2O2S/c10-9(11,12)5-6-17(15,16)14-8-3-1-7(13)2-4-8/h7-8,14H,1-6,13H2 |
InChI Key |
HANHCFAFFUKHBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)NS(=O)(=O)CCC(F)(F)F |
Origin of Product |
United States |
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